molecular formula C23H20N4O3S B2685736 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 341953-32-0

2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2685736
CAS No.: 341953-32-0
M. Wt: 432.5
InChI Key: DPDMYBNMVDSZIG-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule research chemical designed for investigative applications, particularly in the field of antimicrobial discovery. This compound features a complex molecular architecture comprising a naphthalene group linked via an ethanone bridge to a piperazine ring, which is in turn connected to a 6-nitrobenzo[d]thiazole moiety . This structural combination is significant as it integrates two pharmacologically privileged scaffolds: the benzothiazole core and the naphthalene system. The benzothiazole ring system is a well-documented heterocyclic framework extensively studied for its diverse biological activities, including antimicrobial and potential antitumor properties . The incorporation of the piperazine linker is a strategic synthetic approach often employed to optimize critical drug-like properties, such as solubility and conformational flexibility, which can influence the molecule's interaction with biological targets . While direct biological data for this specific compound is limited in the public domain, research on structurally related molecules provides strong rationale for its research value. Notably, a closely analogous compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated potent, dose-dependent antimicrobial activity against challenging bacterial strains, including Staphylococcus epidermidis , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA) . The primary mechanism of action identified for PNT is the inhibition of the bacterial enzyme DNA gyrase, a critical target for antibacterial agents, which was confirmed through a DNA gyrase supercoiling assay . Furthermore, fluorescence microscopy studies on such analogues have shown rapid cellular uptake into microbial cells within 30 minutes, and transmission electron microscopy (TEM) has revealed that treatment leads to significant disruption of the bacterial cytoplasm, although the membrane remains intact . This molecule is presented as a high-value chemical tool for researchers exploring novel antibacterial strategies, particularly against antibiotic-resistant pathogens, and for conducting structure-activity relationship (SAR) studies. The product is intended For Research Use Only and is not for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c28-22(14-17-6-3-5-16-4-1-2-7-19(16)17)25-10-12-26(13-11-25)23-24-20-9-8-18(27(29)30)15-21(20)31-23/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDMYBNMVDSZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, functionalization can be achieved through Friedel-Crafts acylation to introduce the ethanone group.

    Synthesis of the Nitrobenzo[d]thiazole: This can be synthesized by nitration of benzo[d]thiazole, followed by purification.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the nitrobenzo[d]thiazole derivative using a piperazine linker under suitable conditions, such as in the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety.

    Reduction: The nitro group in the nitrobenzo[d]thiazole can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include naphthoquinones.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted piperazine derivatives can be formed.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzo[d]thiazole moiety can participate in electron transfer processes, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Ethanone Moiety

The ethanone bridge in the target compound is substituted with a naphthalen-1-yl group. In contrast, structurally related analogs feature diverse substituents:

  • Thiadiazoles and Pyrimidines : Compounds 6c and 6d () incorporate 4-methylpyrimidin-2-ylthio or 5-methyl-1,3,4-thiadiazol-2-ylthio groups, altering electronic properties and bioavailability .

Modifications on the Benzothiazole Ring

The 6-nitro substitution on the benzo[d]thiazole distinguishes the target compound from analogs:

  • Non-Nitro Derivatives: Compounds 6a–6f () and 5i–5l () lack nitro groups, resulting in reduced electron-withdrawing effects and altered redox properties .
  • This modification may also influence cytotoxicity, as nitro groups are known to participate in redox cycling .

Piperazine Ring Functionalization

The piperazine ring in the target compound is unmodified, whereas other derivatives feature substitutions:

  • Allylpiperazine Derivatives : Compounds in incorporate allyl groups on piperazine, increasing steric hindrance and altering pharmacokinetics .
  • Sulfonylpiperazines : describes 4-(substituted phenylsulfonyl)piperazines, which enhance solubility via sulfonyl groups but reduce membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Key Substituents Reference
Target Compound ~450 (estimated) ~3.5 Naphthalen-1-yl, 6-nitrobenzothiazole -
5i (Benzo[d]thiazole-triazole derivative) 593.17 ~4.2 4,5-Diphenyltriazole-thioether
6a (Phenylthio derivative) Not reported ~2.8 Phenylthio
13a (Tetrazole-allylpiperazine) Not reported ~2.5 Tetrazole, allylpiperazine

*logP values estimated based on substituent contributions.

Notable Trends:

  • The naphthalen-1-yl group increases logP compared to phenyl or smaller substituents.
  • Nitrobenzothiazole derivatives exhibit higher polarity than non-nitro analogs.

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